3-(4-Bromophenyl)-6-hydroxy-4-methylchromen-2-one
Overview
Description
3-(4-Bromophenyl)-6-hydroxy-4-methylchromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a bromophenyl group at the 3-position, a hydroxy group at the 6-position, and a methyl group at the 4-position of the chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-6-hydroxy-4-methylchromen-2-one typically involves the condensation of 4-bromobenzaldehyde with 4-methyl-7-hydroxycoumarin in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-6-hydroxy-4-methylchromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-(4-Bromophenyl)-6-oxo-4-methylchromen-2-one.
Reduction: 3-Phenyl-6-hydroxy-4-methylchromen-2-one.
Substitution: 3-(4-Methoxyphenyl)-6-hydroxy-4-methylchromen-2-one.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-6-hydroxy-4-methylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and proliferation. Additionally, the compound may interact with DNA and RNA, leading to the disruption of nucleic acid synthesis and function.
Comparison with Similar Compounds
3-(4-Bromophenyl)-6-hydroxy-4-methylchromen-2-one can be compared with other similar compounds, such as:
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound also contains a bromophenyl group and a hydroxy group, but it has an isoxazole ring instead of a chromen-2-one core.
3-(4-Bromophenyl)-6-hydroxy-4-methylcoumarin: Similar to the target compound, but lacks the chromen-2-one structure.
3-(4-Bromophenyl)-4-methylchromen-2-one: Lacks the hydroxy group at the 6-position.
The uniqueness of this compound lies in its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-bromophenyl)-6-hydroxy-4-methylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO3/c1-9-13-8-12(18)6-7-14(13)20-16(19)15(9)10-2-4-11(17)5-3-10/h2-8,18H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQXJKOAFAITMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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